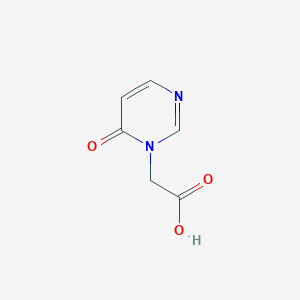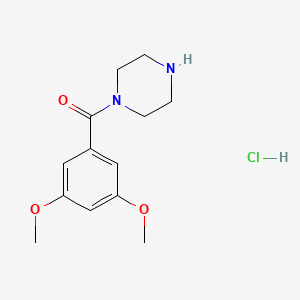
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol
Vue d'ensemble
Description
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol, also known as CDI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CDI is a chiral molecule that has both a hydroxyl group and a chloro substituent, making it a versatile compound for use in various applications.
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
Compounds similar to “6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol”, such as 2,3-dihydro-1H-inden-1-one derivatives, have been synthesized and studied for their antibacterial and antifungal properties . These compounds have been tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Antimicrobial Resistance
The worldwide problem of antimicrobial resistance is rapidly becoming a major health problem . It has been postulated that the resistance of microbes to current antimicrobials could be overcome by developing new synthetic organic compounds by updating the current antimicrobial concept, and discovering new agents with promising activity and structure .
Synthesis Techniques
The synthesis of these compounds involves grinding, stirring, and ultrasound irradiation methods . The findings revealed that the ultrasound technique is increasingly satisfactory in terms of time and synthetic performance .
Nucleophilic Chlorination
The compound has been shown to be identical with the product of the reaction of the N-oxide with ethanolic hydrogen chloride . This suggests that it could be used in nucleophilic chlorination reactions .
Formation of Amines
The compound, when reacted with concentrated sulphuric acid, decomposes and affords the amines . This suggests that it could be used in the synthesis of amines .
Formation of 6-chloro-2,3-dihydroxyquinoxaline
Instead of giving its N-oxide, the compound yields 6-chloro-2,3-dihydroxyquinoxaline . This suggests that it could be used in the synthesis of 6-chloro-2,3-dihydroxyquinoxaline .
Propriétés
IUPAC Name |
6-chloro-2,2-dimethyl-1,3-dihydroinden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5,10,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRPZCMFLHAHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1O)C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




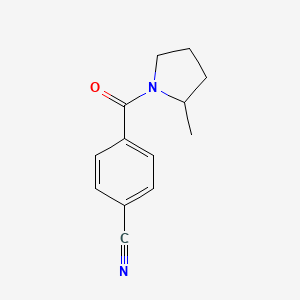
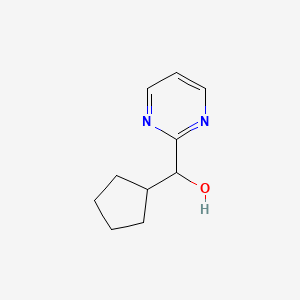


![N-[(1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B3376322.png)
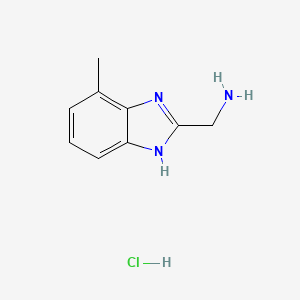

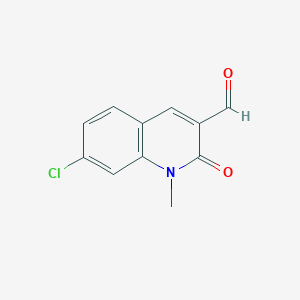
![N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B3376369.png)
![Acetic acid, [2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, ethyl ester](/img/structure/B3376376.png)
